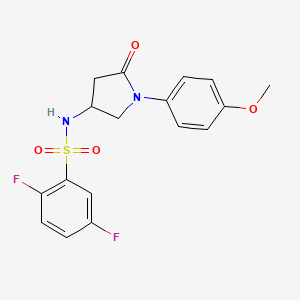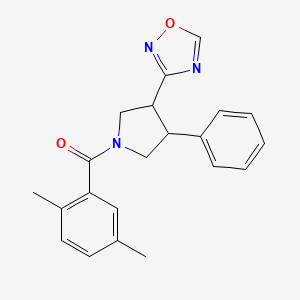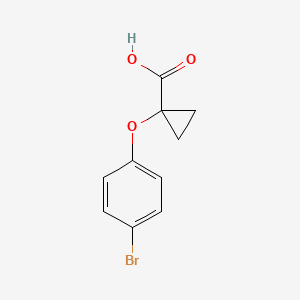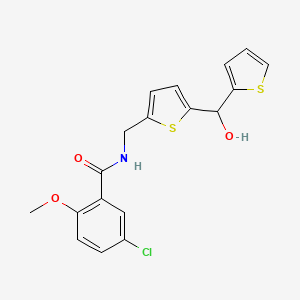
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been used extensively in scientific research to understand the mechanisms of action of the endocannabinoid system.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Synthesis Applications
One application of related compounds involves the chemoselective acetylation of amino groups leading to intermediates for natural synthesis, such as antimalarial drugs. For example, the use of immobilized lipase for the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide demonstrates the potential for enzymatic processes in synthesizing complex molecules (Magadum & Yadav, 2018).
Antioxidant Properties
Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their antioxidant properties, acting as inhibitors of lipid peroxidation and as peroxyl radical scavengers. This suggests that compounds with phenolic structures can have significant antioxidant activities (Dinis, Maderia, & Almeida, 1994).
Green Synthesis
The green synthesis of related compounds, such as N-(3-amino-4-methoxyphenyl)acetamide, using novel catalysts highlights the importance of environmentally friendly methods in producing industrially relevant chemicals. This approach minimizes harmful byproducts and improves selectivity and efficiency (Zhang, 2008).
Analgesic Activity
The synthesis and study of derivatives, such as N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol, illustrate the exploration of analgesic activities and interactions with biological systems like the endocannabinoid system (Sinning et al., 2008).
Antimicrobial and Biofilm Reduction
The synthesis of 5-(alkylidene)thiophen-2(5H)-ones demonstrates antimicrobial properties and the potential to reduce biofilm formation, indicating applications in addressing microbial resistance and biofilm-associated infections (Benneche et al., 2011).
Computational and Pharmacological Evaluation
Research into 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions showcases the compound's role in drug discovery and pharmacological evaluations (Faheem, 2018).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-15-5-2-3-6-16(15)23-13-18(21)19-10-8-14(9-11-20)17-7-4-12-24-17/h2-7,12,14,20H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJMUFVQSJZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(2-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2389880.png)
![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)

![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)

![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2389890.png)
![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)
![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)


